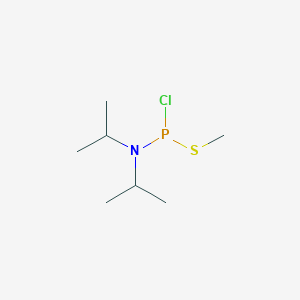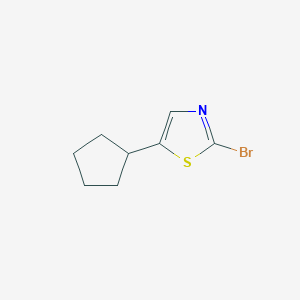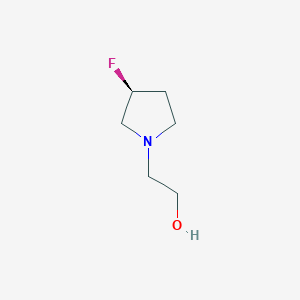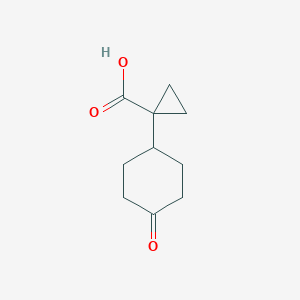
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina es un compuesto organofosforado con la fórmula molecular C7H17ClNPS. Es un líquido incoloro o amarillo pálido con un olor penetrante. Este compuesto se utiliza como reactivo e intermedio en la síntesis orgánica, particularmente en el campo de la química organometálica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina se puede sintetizar a través de varios métodos:
Reacción de ácido metoxifosfónico con cloruro de tionilo: Este método implica la reacción de ácido metoxifosfónico con cloruro de tionilo para producir el compuesto deseado.
Reacción de cloruro de metilo y diisopropilamina con ácido sulfuroso: Otro método implica la reacción de cloruro de metilo y diisopropilamina con ácido sulfuroso.
Métodos de producción industrial
Los métodos de producción industrial para 1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina generalmente implican síntesis a gran escala utilizando las reacciones mencionadas anteriormente en condiciones controladas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar los productos reducidos correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde el átomo de cloro es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen nucleófilos como aminas y alcoholes.
Principales productos formados
Oxidación: Óxidos correspondientes del compuesto.
Reducción: Productos reducidos correspondientes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo e intermedio en la síntesis orgánica, particularmente en la síntesis de compuestos organofosforados.
Biología: Utilizado en el estudio de sistemas biológicos que involucran compuestos que contienen fósforo.
Industria: Utilizado en la producción de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina implica su interacción con objetivos moleculares y vías en reacciones químicas. El compuesto puede actuar como un ligando en química de coordinación, formando complejos con metales de transición. También puede participar en reacciones de fosforilación, introduciendo átomos de fósforo en moléculas orgánicas.
Comparación Con Compuestos Similares
Compuestos similares
1-Cloro-N,N-diisopropil-1-metoxifosfanamina: Similar en estructura pero con un grupo metoxi en lugar de un grupo metiltio.
Cloruro de N,N-diisopropilmetilfosfonamidico: Similar en estructura pero con un sustituyente diferente en el átomo de fósforo.
Unicidad
1-Cloro-N,N-diisopropil-1-(metiltio)fosfanamina es único debido a sus sustituyentes específicos, que imparten propiedades químicas y reactividad distintas en comparación con compuestos similares. Su grupo metiltio proporciona una reactividad única en reacciones de sustitución y oxidación, lo que lo hace valioso en diversas aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C7H17ClNPS |
|---|---|
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
N-[chloro(methylsulfanyl)phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNPS/c1-6(2)9(7(3)4)10(8)11-5/h6-7H,1-5H3 |
Clave InChI |
HQCFHNKETHLWNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)


![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)





![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
